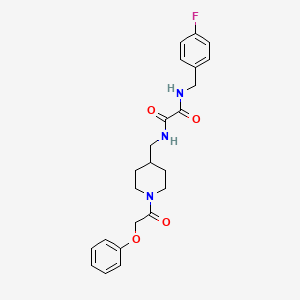

N1-(4-fluorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(4-fluorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Behavior

Research involving compounds with similar structures, such as selective orexin receptor antagonists, has shown significant results in modulating feeding, arousal, stress, and drug abuse behaviors. For instance, studies on the role of Orexin-1 receptor mechanisms in compulsive food consumption provide insights into how similar compounds could be used to explore pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Corrosion Inhibition

The investigation into the adsorption and corrosion inhibition properties of piperidine derivatives on iron suggests that similar chemical compounds might have applications in protecting materials from corrosion. This research area could be significant for industries looking to enhance the longevity and integrity of metal components (Kaya et al., 2016).

Neuroprotection and Ion Exchange Inhibition

Compounds with structural similarities have been explored for their neuroprotective properties, particularly through the inhibition of Na+/Ca2+ exchange. Such research points towards potential therapeutic uses in protecting against neuronal cell damage induced by conditions such as hypoxia/reoxygenation (Iwamoto & Kita, 2006).

Radioligand Development for Neuroimaging

The synthesis and evaluation of compounds for in vivo studies of acetylcholinesterase via radioligand development highlight another area of application. This research avenue is crucial for advancing diagnostic tools for neurological conditions, including Alzheimer's disease (Lee et al., 2000).

NMDA Receptor Antagonism

Explorations into NMDA receptor antagonists for potential therapeutic applications in conditions like major depressive disorder or neurological damage show the versatility of compounds with similar frameworks. Research in this domain can contribute to the development of new treatments for a range of neurological disorders (Zhou et al., 1999).

Mechanism of Action

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific information on its molecular target . The interaction of a drug with its target is crucial in understanding its mode of action. Once the target is identified, it will be possible to explain how the compound interacts with its target and the resulting changes.

Biochemical Pathways

Without knowledge of the specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the target is known, it will be possible to identify the biochemical pathways that the compound affects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined once the target of the compound is identified and the mode of action is understood.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific information on the compound’s target and mode of action, it’s challenging to discuss how environmental factors might influence its action .

properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O4/c24-19-8-6-17(7-9-19)14-25-22(29)23(30)26-15-18-10-12-27(13-11-18)21(28)16-31-20-4-2-1-3-5-20/h1-9,18H,10-16H2,(H,25,29)(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXLULRYJFPDFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(dimethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2355421.png)

![N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2355427.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2355428.png)

![6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2355430.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2355436.png)

![2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2355439.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)